REACTION_CXSMILES
|
[C:1]1([CH2:7][SH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Cs+].[Cs+].[Br:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18](F)[C:17]=1[Cl:23]>CN(C=O)C.C(OCC)(=O)C.O>[CH2:7]([S:8][C:18]1[CH:19]=[CH:20][CH:21]=[C:16]([Br:15])[C:17]=1[Cl:23])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CS
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Cs2CO3
|
Quantity
|
38.89 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)F)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ethyl acetate water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
WASH
|
Details
|
washed subsequently with 1 N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
yielded 22 g (59%) as an amorphous, colorless solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC1=C(C(=CC=C1)Br)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |